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LS-106 is a novel, fourth-generation epidermal growth factor receptor (EGFR) inhibitor
specifically designed to overcome resistance to third-generation EGFR inhibitors in non-small
cell lung cancer (NSCLC). Its primary therapeutic application is in treating NSCLC patients who
have developed the EGFR C797S tertiary mutation, a key mechanism of acquired resistance to
osimertinib.

Quantitative Data Summary

The following tables summarize the key quantitative data for LS-106 from preclinical studies.

Table 1: In Vitro Kinase Inhibitory Activity of LS-106[1][2]
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EGFR Mutant LS-106 IC50 (nmoliL)
EGFR19del/T790M/C797S 24
EGFRL858R/T790M/C797S 3.1
EGFRL858R/T790M 7.3

EGFR19del/T790M 74.1

EGFRwt 151.5

EGFR19del 402.9

Table 2: In Vitro Cellular Proliferation Inhibition by LS-106[2]

Cell Line EGFR Mutation Status LS-106 IC50 (pM)
BaF3-EGFR19del/T790M 19del/T790M 0.09
BaF3-

19del/T790M/C797S 0.09
EGFR19del/T790M/C797S
BaF3-

L858R/T790M/C797S 0.12

EGFRL858R/T790M/C797S

Table 3: In Vivo Anti-Tumor Efficacy of LS-106 in a PC-9-OR Xenograft Model[1][2]

Tumor Growth Inhibition

Treatment Grou Dose (mgl/kg, oral

p (mglkg, oral) (TGl)
LS-106 30 83.5%
LS-106 60 136.6%

Experimental Protocols

The inhibitory activity of LS-106 against various EGFR kinase mutants was determined using a
cell-free enzymatic assay. Recombinant EGFR proteins were incubated with a specific
substrate and ATP. The kinase reaction was initiated, and the level of substrate phosphorylation
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was measured. LS-106 was added at varying concentrations to determine the IC50 value,
which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

BaF3 cells, which are dependent on cytokine signaling for survival and proliferation, were
engineered to express different EGFR mutations. These cells were seeded in 96-well plates
and treated with increasing concentrations of LS-106 for 72 hours. Cell viability was assessed
using the Cell Counting Kit-8 (CCK8) assay, which measures the metabolic activity of viable
cells. The IC50 values for cell growth inhibition were then calculated.

PC-9-OR cells (harboring EGFR19del/T790M/C797S) were treated with different
concentrations of LS-106. Following treatment, cells were lysed, and protein concentrations
were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a
PVDF membrane. The membrane was blocked and then incubated with primary antibodies
specific for phosphorylated EGFR (p-EGFR) and total EGFR. After washing, the membrane
was incubated with a secondary antibody, and the protein bands were visualized using a
chemiluminescence detection system. This method allows for the assessment of the inhibitory
effect of LS-106 on EGFR activation.

A patient-derived xenograft (PDX) model was established using PC-9-OR cells, which harbor
the EGFR triple mutation. These cells were implanted subcutaneously into immunodeficient
mice. Once the tumors reached a palpable size, the mice were randomized into treatment
groups and orally administered LS-106 or a vehicle control. Tumor volume was measured
regularly to assess the anti-tumor efficacy. The tumor growth inhibition (TGI) was calculated at
the end of the study.

BaF3-EGFR19del/T790M/C797S and PC-9-OR cells were treated with LS-106 at various
concentrations. Apoptosis was assessed using an Annexin V-FITC/Propidium lodide (PI)
apoptosis detection kit followed by flow cytometry. Annexin V binds to phosphatidylserine,
which is exposed on the outer leaflet of the cell membrane during early apoptosis, while Pl
stains the DNA of cells with compromised membranes (late apoptosis or necrosis). This allows
for the quantification of apoptotic cells.

Signaling Pathway
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Caption: EGFR signaling pathway and the inhibitory action of LS-106.
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ADG106: A CD137 (4-1BB) Agonistic Antibody

ADG106 is a fully human agonistic monoclonal antibody that targets CD137 (also known as 4-
1BB), a costimulatory receptor expressed on activated T cells and natural killer (NK) cells. By
activating CD137, ADG106 enhances anti-tumor immune responses, making it a promising
candidate for cancer immunotherapy.

Quantitative Data Summary

The following tables summarize key quantitative data for ADG106.

Table 4: ADG106 Phase 1 Clinical Trial (NCT03802955) - Safety and Efficacy[3]

Parameter Value

Dose Escalation 0.1, 0.5, 1.5, 3.0, 5.0, 10.0 mg/kg

1 patient (6.3%) at 10.0 mg/kg (Grade 4

Dose-Limiting Toxicity (DLT) . )
neutropenia

Most Frequent Treatment-Related Adverse Leukopenia (22.6%), neutropenia (22.6%),
Events elevated ALT (22.6%), rash (21.0%)
Overall Disease Control Rate (Solid Tumors) 47.1%

Overall Disease Control Rate (Non-Hodgkin's
54.5%
Lymphoma)

Table 5: ADG106 Preclinical Anti-Tumor Activity[4]

Mouse Model Treatment Outcome
] Significant tumor growth
H22 (liver cancer) ADG106 o
inhibition

Significant tumor growth
CT26 (colon cancer) ADG106 o
inhibition

Significant tumor growth
EMT6 (breast cancer) ADG106 o
inhibition
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Experimental Protocols

Human CD137-expressing Jurkat cells containing an NF-kB-luciferase reporter construct were
used. These cells were co-cultured with CHO-K1 cells expressing human FcyRIIB to facilitate
crosslinking. The cells were then incubated with serially diluted ADG106. The activation of the
CD137 signaling pathway leads to the activation of NF-kB, which in turn drives the expression
of the luciferase reporter gene. The luciferase activity was measured by a bioluminescence
assay to quantify the agonistic activity of ADG106.

Human CD8+ T cells were isolated from healthy donors. The T cells were cultured on plates
pre-coated with a suboptimal concentration of an anti-CD3 antibody to provide a primary T cell
receptor signal. Serially diluted ADG106 was then added to the cultures. T cell proliferation was
measured after 96 hours using a luminescent cell viability assay (e.g., CellTiter-Glo). The
concentration of IFN-y in the cell culture supernatant was measured by ELISA to assess T cell
activation and effector function.

Syngeneic mouse models, such as H22 (liver cancer), CT26 (colon cancer), and EMT6 (breast
cancer), were used. Tumor cells were implanted into immunocompetent mice. Once tumors
were established, mice were treated with ADG106. Tumor growth was monitored, and at the
end of the study, tumors were harvested for analysis of immune cell infiltration (e.g., CD4+ and
CD8+ T cells) by immunohistochemistry.

This was an open-label, dose-escalation study in patients with advanced solid tumors or
relapsed/refractory non-Hodgkin's lymphoma. The study followed a standard 3+3 dose-
escalation design. Patients received intravenous infusions of ADG106 every 3 weeks. The
primary objectives were to evaluate the safety and tolerability of ADG106 and to determine the
maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Secondary
objectives included assessing the pharmacokinetic profile, immunogenicity, and preliminary
anti-tumor activity.

Signaling Pathway

Caption: CD137 (4-1BB) signaling pathway and the agonistic action of ADG106.

CNP-106: An Antigen-Specific Inmune Tolerance
Therapy
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CNP-106 is an investigational therapy for generalized myasthenia gravis (gMG), an
autoimmune disease characterized by the production of autoantibodies against the
acetylcholine receptor (AChR). CNP-106 is composed of biodegradable nanoparticles
encapsulating AChR antigens and is designed to induce antigen-specific immune tolerance,
thereby reprogramming the immune system to stop the autoimmune attack on the
neuromuscular junction.[5]

Quantitative Data Summary

As CNP-106 is in early-stage clinical development, extensive quantitative efficacy data is not
yet publicly available. The primary focus of the ongoing clinical trial is on safety and
pharmacodynamics.

Table 6: CNP-106 Phase 1b/2a Clinical Trial (NCT06106672) Design[2][6][7]

Parameter Details

Study Phase Phase 1b/2a

] Double-blind, randomized, placebo-controlled,
Study Design ] )
multiple ascending doses

Target Enrollment 54 subjects

) ) Adults (18-75 years) with generalized
Patient Population ) ) ) -
myasthenia gravis (AChR antibody-positive)

Primary Endpoint Safety and tolerability

Pharmacodynamics, clinical efficacy (disease-
Secondary & Exploratory Endpoints specific scores), quality of life measures,
antigen-specific T cells, AChR antibodies

Intervention Intravenous infusion of CNP-106 or placebo

Experimental Protocols

The efficacy of CNP-106 was likely first evaluated in an EAMG mouse model. In this model,
myasthenia gravis is induced in animals, leading to the development of anti-AChR antibodies
and muscle weakness. Treatment with CNP-106 would be administered, and the outcomes,
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such as improvement in muscle function and reduction in autoantibody levels, would be
assessed.[5]

This is a first-in-human trial to evaluate the safety, tolerability, pharmacodynamics, and
preliminary efficacy of CNP-106. Enrolled subjects are randomized to receive either CNP-106
or a placebo via intravenous infusion. The study employs a multiple ascending dose design to
identify a safe and biologically active dose range. Safety is monitored through the recording of
adverse events. Pharmacodynamic effects are assessed by measuring changes in antigen-
specific T cell populations and levels of anti-AChR antibodies in the blood. Clinical efficacy is
evaluated using established myasthenia gravis scoring systems.

Signaling Pathway (Mechanism of Action)
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Caption: Proposed mechanism of CNP-106 in inducing antigen-specific immune tolerance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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